Ortho-Specific Natural Product Biosynthesis: 2-(2-Aminoethyl)benzoic Acid as the Exclusive Monomeric Unit in Molleurea-Class Marine Metabolites
The ortho isomer (2-substituted) is the sole positional isomer that serves as the biosynthetic building block for the molleurea, mollecarbamate, and molledihydroisoquinolone natural product families from the tunicate Didemnum molle. Issac et al. (2017) characterized eight new metabolites (mollecarbamates A–D, molleureas B–E) and one cyclic derivative (molledihydroisoquinolone), all composed of repeating o-carboxyphenethylamide units derived from 2-(2-aminoethyl)benzoic acid [1]. A total synthesis of molleureas A–C was subsequently reported by Bray et al. (2026), confirming the synthetic tractability of this ortho-specific scaffold [2]. Neither the meta-substituted isomer (methyl 3-(2-aminoethyl)benzoate, CAS 179003-00-0) nor the para-substituted isomer (methyl 4-(2-aminoethyl)benzoate, CAS 77265-67-9) has been reported to occur in, or give rise to, any known natural product class. This ortho-exclusive natural product lineage confers a unique procurement rationale for chemical biology programs investigating biomimetic amide/urea oligomer synthesis and marine alkaloid medicinal chemistry.
| Evidence Dimension | Natural product occurrence and biosynthetic scaffold exclusivity |
|---|---|
| Target Compound Data | Exclusive monomeric precursor for molleureas A–C, mollecarbamates A–D, and molledihydroisoquinolone (8+ natural products characterized) |
| Comparator Or Baseline | Meta isomer (CAS 179003-00-0): no known natural product class; Para isomer (CAS 77265-67-9): no known natural product class |
| Quantified Difference | Ortho: 8+ natural products isolated and structurally characterized; Meta: 0; Para: 0 |
| Conditions | Marine tunicate Didemnum molle extracts; structures elucidated by 1D/2D NMR, HRESIMS, MS/MS (Issac et al., J. Nat. Prod. 2017) |
Why This Matters
Procurement of the ortho isomer is mandatory for any research program targeting the molleurea natural product space or exploring o-carboxyphenethylamide oligomer chemistry; meta or para isomers cannot serve as synthetic surrogates.
- [1] Issac, M.; Aknin, M.; Gauvin-Bialecki, A.; Pond, C. D.; Barrows, L. R.; Kashman, Y.; Carmeli, S. Mollecarbamates, Molleureas, and Molledihydroisoquinolone, o-Carboxyphenethylamide Metabolites of the Ascidian Didemnum molle Collected in Madagascar. J. Nat. Prod. 2017, 80 (6), 1844–1852. DOI: 10.1021/acs.jnatprod.7b00123. PMID: 28574260. View Source
- [2] Bray, C. D.; et al. Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum molle. J. Org. Chem. 2026, 91 (8), 3118–3127. DOI: 10.1016/S0022-3263(26)00236-7. View Source
